![molecular formula C16H13BrN2O2 B5608241 3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5608241.png)
3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole is a compound that falls within the class of 1,2,4-oxadiazoles, known for their varied biological activities and potential in material science applications. These compounds often exhibit significant antibacterial, anticonvulsant, and other biological activities, making them of interest in pharmaceutical and chemical research.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles typically involves cyclodehydration reactions, etherification, and other specific organic synthesis techniques. While direct synthesis details for this compound were not found, related oxadiazoles have been synthesized through reactions involving hydrazides and carboxylic acids in the presence of cyclodehydrating agents or through multicomponent transformations involving specific reactants like bromophenyl and methylphenol derivatives under catalyzed conditions (Rabie et al., 2016; Y. E. Ryzhkova et al., 2020).
Molecular Structure Analysis
The molecular structure of oxadiazoles, including this compound, often features planar arrangements facilitating π-π interactions and potential for hydrogen bonding, which are crucial for their biological activities and material properties. Crystallographic studies have shown that related structures exhibit near planarity with the oxadiazole ring and significant coplanarity or angular arrangements with attached phenyl groups, impacting their reactivity and physical properties (H. Batista et al., 2000).
Chemical Reactions and Properties
1,2,4-Oxadiazoles undergo various chemical reactions, including electrophilic substitution, nucleophilic attack, and coupling reactions under catalyzed conditions. Their chemical properties are influenced by substituents on the oxadiazole ring, which can alter their electron distribution, reactivity, and interaction with biological targets or other molecules. The presence of bromophenyl and methylphenoxy groups in this compound would likely affect its reactivity and potential for further functionalization (A. Rehman et al., 2018).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazoles, including solubility, melting points, and photophysical properties, are significantly influenced by their molecular structure. Substituents like bromophenyl and methylphenoxy groups impact the compound's solubility in organic solvents and its thermal stability. These properties are crucial for the compound's application in material science and pharmaceuticals (Xiao-bing Zhang et al., 2007).
Chemical Properties Analysis
Chemical properties such as reactivity towards nucleophiles or electrophiles, potential for hydrogen bonding, and acidity or basicity of 1,2,4-oxadiazoles are determined by the electronic nature of their substituents. The bromophenyl and methylphenoxy groups could confer unique electronic properties on the oxadiazole core, affecting its interaction with biological molecules or its use in chemical synthesis (A. Kudelko et al., 2015).
Propriétés
IUPAC Name |
3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-11-3-2-4-14(9-11)20-10-15-18-16(19-21-15)12-5-7-13(17)8-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTDFGIJRGSLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

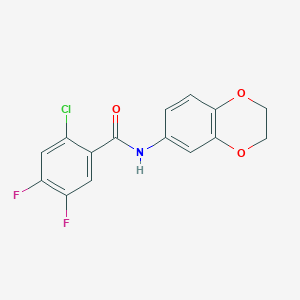

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5608176.png)
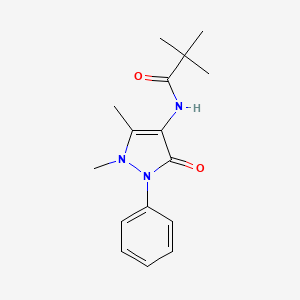

![4-[4-(benzyloxy)phenyl]-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5608209.png)
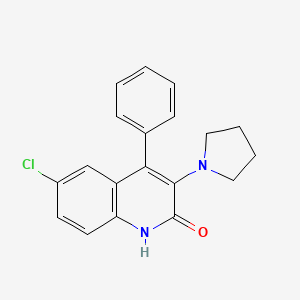
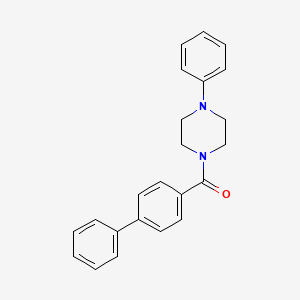
![(1S,9R)-11-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5608236.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5608242.png)
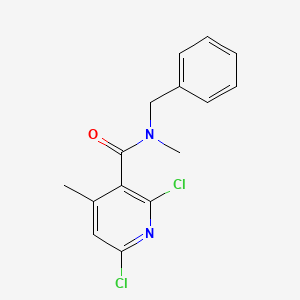
![2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5608250.png)
![N-[1-(2-pyrimidinyl)-3-piperidinyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5608255.png)
![ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate](/img/structure/B5608263.png)